2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene
Description
2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the ortho-position (C2), an ethynyl group at the para-position (C4), and a trifluoromethyl (-CF₃) group at the para-position (C1) relative to bromine. This combination of electron-withdrawing (Br, -CF₃) and electron-rich (ethynyl) substituents imparts unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki, Sonogashira) and as a precursor in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMFDNAZZXKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene exerts its effects depends on the specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a molecule to its target receptor. The ethynyl group can provide a reactive site for further chemical modifications.
Molecular Targets and Pathways Involved:
Receptor Binding: The trifluoromethyl group can interact with specific receptors, altering their activity.
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The -CF₃ group strongly deactivates the aromatic ring, directing electrophilic substitution to the least deactivated positions (e.g., meta to -CF₃). Bromine further enhances this effect .
- Ethynyl vs. Azide: Ethynyl groups enable Sonogashira couplings to form carbon-carbon bonds, while azides (e.g., in 4-azido-1-bromo-2-(trifluoromethyl)benzene) are pivotal in Huisgen cycloadditions for "click" chemistry .
Research Findings and Data
Spectroscopic Characterization
- 1H NMR : Ethynyl protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons adjacent to -CF₃ appear downfield (δ 7.5–8.5 ppm) due to deshielding .
- X-ray Crystallography : Derivatives like 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene exhibit planar aromatic rings with bond lengths consistent with strong electron-withdrawing effects .
Biological Activity
2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is an organic compound characterized by its unique structural features, including a bromine atom, an ethynyl group, and a trifluoromethyl substituent on a benzene ring. The molecular formula for this compound is C9H6BrF3. Its distinct electronic properties, primarily due to the trifluoromethyl group, suggest potential biological activities that warrant further investigation.
The trifluoromethyl group is known for its strong electron-withdrawing effects, which can enhance the lipophilicity of the compound. This property may influence its pharmacokinetic profile, making it a candidate for drug development. The ethynyl group contributes to the compound's reactivity, allowing it to interact with various biological targets.
Biological Activity Overview
While specific biological activities of this compound have not been extensively documented, its structural components suggest potential interactions with biological systems. The following sections summarize findings related to its biological activity.
Potential Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance, derivatives containing ethynyl groups have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.229 | |
| Compound B | HCT15 | 2.37 | |
| Compound C | PC-3 | 2.68 |
The mechanism by which this compound may exert its biological effects could involve modulation of enzyme activity and interference with cellular signaling pathways. Studies on similar compounds suggest that these interactions may occur through π-π stacking and hydrogen bonding facilitated by the ethynyl and trifluoromethyl groups.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the antiproliferative effects of various benzene derivatives found that compounds with similar structures to this compound displayed significant growth inhibition in cancer cell lines such as MDA-MB-231 and HCT15. The GI50 values indicated potent activity, suggesting that further exploration of this compound could yield promising results in cancer therapeutics.
- Enzyme Interaction Studies : Investigations into the interactions of structurally related compounds with biological molecules revealed potential for modulating enzyme activity. These findings indicate that this compound may influence key biochemical pathways, although specific studies on this compound are still required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
